2-chloro-3-{[(isobutyryloxy)imino]methyl}-1-methyl-1H-indole
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
The conjugated system (indole-imine-ester) exhibits absorption maxima at 290 nm (π→π* transitions) and 350 nm (n→π* transitions), consistent with extended electron delocalization.
Table 2: Key Spectral Assignments
| Technique | Signal | Assignment |
|---|---|---|
| ¹H NMR | δ 3.72 | N-CH₃ |
| IR | 1745 cm⁻¹ | Ester C=O |
| UV-Vis | 290 nm | π→π* |
Properties
IUPAC Name |
[(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-9(2)14(18)19-16-8-11-10-6-4-5-7-12(10)17(3)13(11)15/h4-9H,1-3H3/b16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXODPMLPVQBWQQ-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)ON=CC1=C(N(C2=CC=CC=C21)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O/N=C/C1=C(N(C2=CC=CC=C21)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-3-{[(isobutyryloxy)imino]methyl}-1-methyl-1H-indole typically involves the reaction of 2-chloro-1-methyl-1H-indole-3-carbaldehyde with isobutyric acid and hydroxylamine . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime intermediate, followed by esterification to yield the final product . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
2-chloro-3-{[(isobutyryloxy)imino]methyl}-1-methyl-1H-indole can undergo various chemical reactions, including:
Scientific Research Applications
2-chloro-3-{[(isobutyryloxy)imino]methyl}-1-methyl-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-3-{[(isobutyryloxy)imino]methyl}-1-methyl-1H-indole involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar compounds to 2-chloro-3-{[(isobutyryloxy)imino]methyl}-1-methyl-1H-indole include other indole derivatives such as:
2-chloro-1-methyl-1H-indole-3-carbaldehyde: A precursor in the synthesis of the target compound.
3-{[(isobutyryloxy)imino]methyl}-1-methyl-1H-indole: Lacks the chloro substituent, which may affect its reactivity and biological activity.
1-methyl-1H-indole-3-carbaldehyde: Another related compound used in various synthetic applications.
These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical and biological properties.
Biological Activity
2-Chloro-3-{[(isobutyryloxy)imino]methyl}-1-methyl-1H-indole is a synthetic indole derivative noted for its diverse biological activities. Indole compounds have been extensively studied due to their potential therapeutic applications, including anticancer and antimicrobial properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's IUPAC name is [(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] 2-methylpropanoate, and its chemical formula is C₁₄H₁₅ClN₂O₂. The presence of a chloro group and an isobutyryloxy imino moiety contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular signaling pathways.
Anticancer Properties
Research indicates that indole derivatives exhibit significant anticancer activities. For instance, studies have shown that related indole compounds can inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers.
| Compound | IC₅₀ (nM) | Target |
|---|---|---|
| This compound | TBD | TBD |
| Osimertinib | 8 ± 2 | EGFR |
| Compound I (related indole) | 1.43–5.48 µM | Various cancer cell lines |
The exact IC₅₀ values for this compound are still under investigation, but it is anticipated that they will be comparable to other potent indole derivatives.
Antimicrobial Activity
Indole derivatives are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, although specific data on this compound is limited.
Case Studies
Recent studies have explored the synthesis and evaluation of various indole derivatives, including those structurally similar to this compound. For example:
- Study on Indole Carboxamides : A series of new indole carboxamides were synthesized and evaluated for antiproliferative activity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The results demonstrated significant inhibitory effects, suggesting that structural modifications can enhance biological activity .
Comparative Analysis
When comparing this compound with other indoles:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chloro and isobutyryloxy groups | Anticancer potential |
| 5-Chloro-Indoles | Varying substituents | Anticancer and antimicrobial activities |
| Indole Carboxamides | Carboxamide functional group | Potent against multiple cancer types |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-chloro-3-{[(isobutyryloxy)imino]methyl}-1-methyl-1H-indole?
- Methodological Answer : The compound can be synthesized via condensation reactions between 2-chloro-1-methylindole derivatives and isobutyryloxy imino precursors. For example, refluxing 3-formyl-1-methylindole with isobutyryloxy hydroxylamine in acetic acid with sodium acetate as a catalyst, followed by recrystallization from a DMF/acetic acid mixture, yields crystalline products . Alternative routes involve activating intermediates with sodium hydride for functionalization, as seen in tosylation protocols for similar indoles .
Q. How should researchers confirm the molecular structure of this compound using spectroscopic techniques?
- Methodological Answer :
- 1H NMR : Identify indole protons (δ 7.0–8.5 ppm) and methyl groups from the isobutyryloxy moiety (δ 1.1–1.3 ppm). Compare shifts with structurally related indole derivatives .
- IR Spectroscopy : Confirm the presence of C=O (1700–1750 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
- Mass Spectrometry (ESI-MS) : Validate molecular weight using high-resolution MS, as demonstrated for chloroindole analogs .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer : Use sequential washing with acetic acid, water, ethanol, and diethyl ether to remove unreacted precursors. Final purification via recrystallization from DMF/acetic acid (1:1 v/v) improves crystallinity . Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended for intermediates .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for indole derivatives with similar substituents?
- Methodological Answer : Compare torsion angles (e.g., dihedral angles between indole and substituent rings) and intermolecular interactions (e.g., C–H···π, Cl···π) using software like Mercury. For example, shows that substituent bulkiness alters ring angles (86.97° vs. 58.41° in smaller analogs), affecting packing and reactivity . Validate findings against Protein Data Bank entries for analogous structures .
Q. What computational approaches predict the reactivity of the imino-methyl group in nucleophilic substitutions?
- Methodological Answer : Perform density functional theory (DFT) calculations using Molecular Operating Environment (MOE) software to analyze frontier molecular orbitals (FMOs). The LUMO map of the imino-methyl group reveals electrophilic sites prone to nucleophilic attack, while steric effects from the isobutyryloxy moiety can be modeled to predict regioselectivity .
Q. How can researchers optimize reaction yields when byproducts arise during synthesis?
- Methodological Answer : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to amine precursors). If byproducts persist, introduce scavengers like molecular sieves for water-sensitive steps or switch to anhydrous solvents (e.g., acetonitrile). suggests yields improve with sodium acetate buffer systems in acetic acid .
Q. What strategies validate the biological activity of this compound in enzyme inhibition assays?
- Methodological Answer : Use fluorescence-based assays to test inhibition of cytochrome P450 enzymes, referencing protocols for chloroindole derivatives. Pre-incubate the compound with microsomal fractions and quantify residual activity using substrates like 7-ethoxyresorufin. Compare IC₅₀ values with control inhibitors (e.g., ketoconazole) .
Data Contradiction Analysis
Q. How to address conflicting reports on the solubility of chloroindole derivatives in polar solvents?
- Methodological Answer : Systematically test solubility in DMSO, methanol, and aqueous buffers at varying pH. notes solubility inconsistencies due to polymorphism; use powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous forms. For quantitative analysis, employ UV-Vis spectroscopy to measure saturation concentrations .
Q. Why do different studies report varying thermal stability for structurally similar indoles?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under inert conditions to assess decomposition points. Substituent effects (e.g., electron-withdrawing chloro groups) stabilize the indole core, while bulky moieties like isobutyryloxy reduce melting points. Compare DSC data with , which highlights hydrogen bonding’s role in thermal resilience .
Methodological Tables
Table 1 : Key Spectral Data for Structural Validation
| Technique | Diagnostic Peaks/Ranges | Reference |
|---|---|---|
| 1H NMR | δ 1.1–1.3 (isobutyryl CH₃), δ 7.0–8.5 (indole) | |
| IR | 1700–1750 cm⁻¹ (C=O), 1600–1650 cm⁻¹ (C=N) | |
| ESI-MS | [M+H]+ m/z calculated vs. observed |
Table 2 : Crystallographic Parameters for Comparative Analysis
| Compound Feature | Observed Value (This Work) | Literature Value (Analog) | Source |
|---|---|---|---|
| Dihedral Angle (Indole vs. Substituent) | 86.97° | 58.41° (smaller substituent) | |
| C–H···π Interaction Distance | 3.42 Å | 3.50 Å (similar derivatives) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
